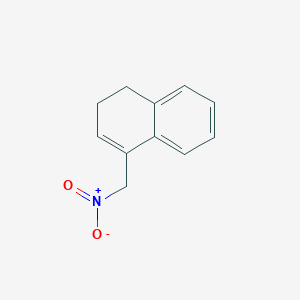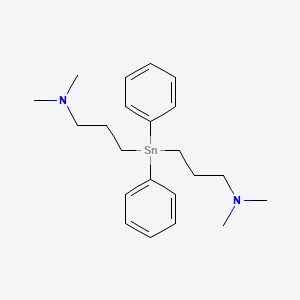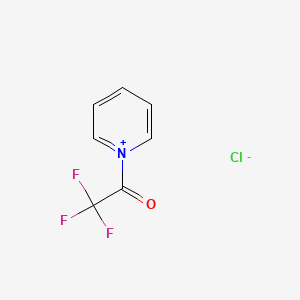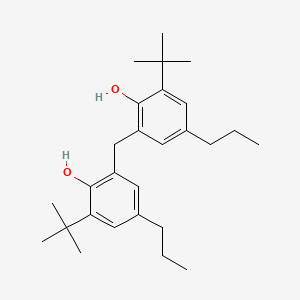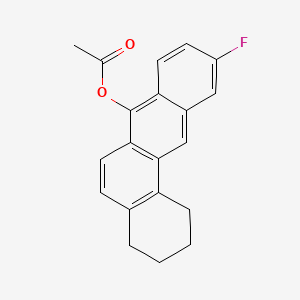
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate typically involves multiple steps, starting from simpler aromatic compounds One common approach is the cyclization of substituted naphthalenes or phenanthrenes under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process often requires stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It is investigated for its potential anticancer properties and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic ring structure but lacking the specific functional groups.
Benzo(a)pyrene: Another PAH with known carcinogenic properties.
Chrysene: A PAH with four fused aromatic rings, similar in structure but different in reactivity.
Uniqueness
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and acetate groups can influence its reactivity, solubility, and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
104761-68-4 |
|---|---|
Molekularformel |
C20H17FO2 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
(10-fluoro-1,2,3,4-tetrahydrobenzo[a]anthracen-7-yl) acetate |
InChI |
InChI=1S/C20H17FO2/c1-12(22)23-20-17-9-7-15(21)10-14(17)11-19-16-5-3-2-4-13(16)6-8-18(19)20/h6-11H,2-5H2,1H3 |
InChI-Schlüssel |
PFHOQCHPLBPFLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C=CC(=CC2=CC3=C1C=CC4=C3CCCC4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


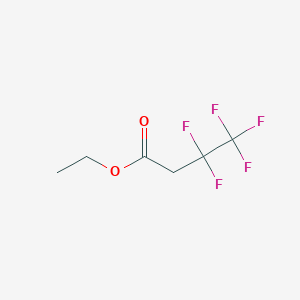
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)
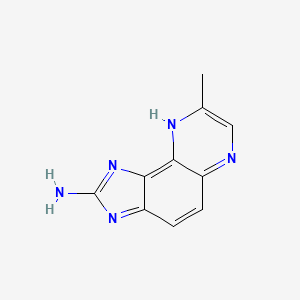

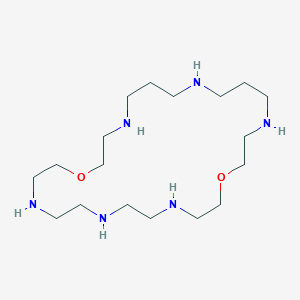
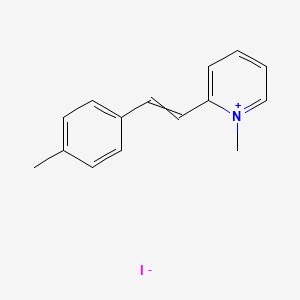
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
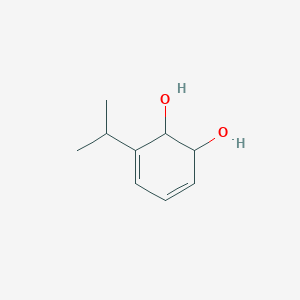
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
